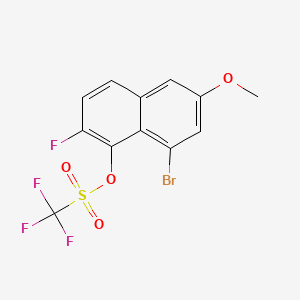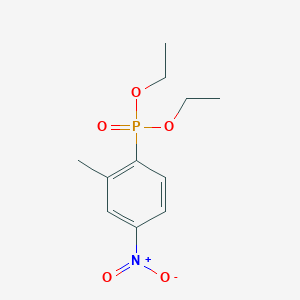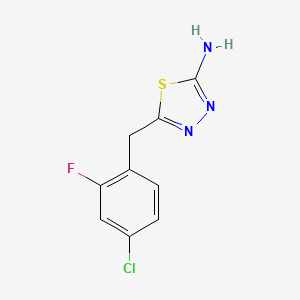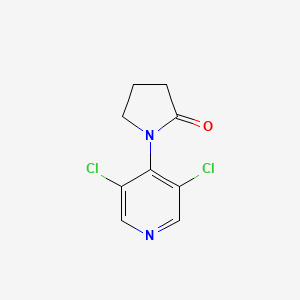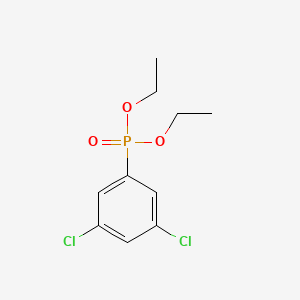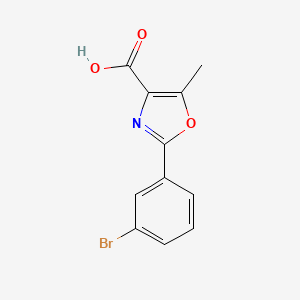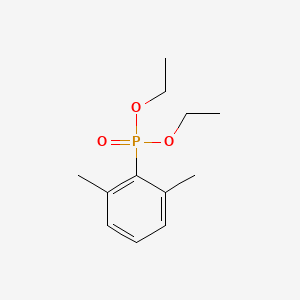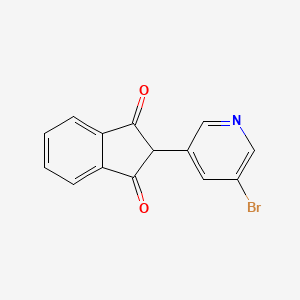
2-(Tert-butoxy)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxy)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The tert-butoxy group attached to the second carbon of the thiophene ring significantly influences its chemical properties and reactivity. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Another method involves the use of tert-butyl chloride and thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxy)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxy)thiophene has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxy)thiophene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily influenced by the electron-donating tert-butoxy group, which enhances its nucleophilicity and facilitates electrophilic substitution reactions. Additionally, the sulfur atom in the thiophene ring can participate in coordination with metal ions, making it a valuable ligand in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound without the tert-butoxy group.
2-Methylthiophene: A similar compound with a methyl group instead of tert-butoxy.
2-Ethylthiophene: Another analog with an ethyl group.
Uniqueness
2-(Tert-butoxy)thiophene stands out due to the presence of the bulky tert-butoxy group, which significantly alters its chemical reactivity and properties compared to other thiophene derivatives. This unique structure makes it a valuable compound for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
23290-55-3 |
|---|---|
Molekularformel |
C8H12OS |
Molekulargewicht |
156.25 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxy]thiophene |
InChI |
InChI=1S/C8H12OS/c1-8(2,3)9-7-5-4-6-10-7/h4-6H,1-3H3 |
InChI-Schlüssel |
ODCBXCLIDZAKHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)

